molecular formula C11H14N2O5 B12882074 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid

2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid

Cat. No.: B12882074
M. Wt: 254.24 g/mol
InChI Key: BZMFIBHEKDVFFA-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the carboxamido and propanoic acid groups. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve the use of novel intermediates and optimized reaction conditions to achieve high yield and purity. For example, processes similar to those used in the preparation of bilastine, which involve the use of novel intermediates, can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Nucleophilic substitution reactions can introduce new substituents into the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride (SOCl₂) for the conversion of carboxylic acids into acid chlorides, and strong acids like HCl or H₂SO₄ to enhance the reactivity of the carboxylic acid group .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the conversion of carboxylic acids into esters using Fischer esterification can yield various ester derivatives .

Scientific Research Applications

2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. For example, similar compounds have been shown to inhibit enzymes like xanthine oxidase, which is involved in the production of uric acid . The exact molecular targets and pathways for this compound would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-2-propionyloxazole-4-carboxamido)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

2-[(5-methyl-2-propanoyl-1,3-oxazole-4-carbonyl)amino]propanoic acid

InChI

InChI=1S/C11H14N2O5/c1-4-7(14)10-13-8(6(3)18-10)9(15)12-5(2)11(16)17/h5H,4H2,1-3H3,(H,12,15)(H,16,17)

InChI Key

BZMFIBHEKDVFFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC(=C(O1)C)C(=O)NC(C)C(=O)O

Origin of Product

United States

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